Spiro[chroman-2,1'-cyclobutan]-4-one
Overview
Description
Spiro[chroman-2,1’-cyclobutan]-4-one is a spirocyclic compound characterized by a unique structure where a chroman ring is fused to a cyclobutanone ring through a single shared carbon atom. Spirocyclic compounds, including Spiro[chroman-2,1’-cyclobutan]-4-one, are known for their conformational rigidity and three-dimensional architecture, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[chroman-2,1’-cyclobutan]-4-one typically involves cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. For instance, the cyclization of a chroman derivative with a cyclobutanone moiety can be achieved using Lewis acids like aluminum chloride or boron trifluoride .
Industrial Production Methods
Industrial production of Spiro[chroman-2,1’-cyclobutan]-4-one may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Spiro[chroman-2,1’-cyclobutan]-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chroman ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and bases like sodium hydroxide.
Major Products
Oxidation: Spirocyclic ketones, carboxylic acids.
Reduction: Spirocyclic alcohols.
Substitution: Substituted spirocyclic derivatives.
Scientific Research Applications
Spiro[chroman-2,1’-cyclobutan]-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Spiro[chroman-2,1’-cyclobutan]-4-one involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its ability to interact with DNA and proteins can lead to anticancer and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclohexane-1,2’-chroman]-4-one
- Spiro[indoline-3,2’-chroman]-4-one
- Spiro[chroman-2,3’-pyrrolidine]-4-one
Uniqueness
Spiro[chroman-2,1’-cyclobutan]-4-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. Compared to other spirocyclic compounds, it offers a balance between rigidity and flexibility, making it suitable for various applications in drug discovery and material science .
Properties
IUPAC Name |
spiro[3H-chromene-2,1'-cyclobutane]-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5H,3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHPFHDJAVFATB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934554-40-2 | |
Record name | 3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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